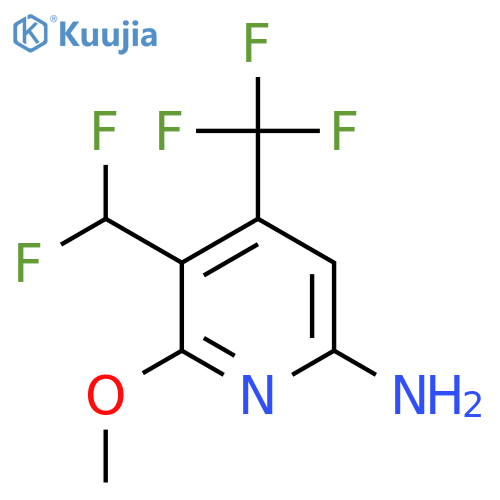Cas no 1806791-35-4 (6-Amino-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine)

1806791-35-4 structure
商品名:6-Amino-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine
CAS番号:1806791-35-4
MF:C8H7F5N2O
メガワット:242.145999193192
CID:4810622
6-Amino-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 6-Amino-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine
-
- インチ: 1S/C8H7F5N2O/c1-16-7-5(6(9)10)3(8(11,12)13)2-4(14)15-7/h2,6H,1H3,(H2,14,15)
- InChIKey: ZXLBUFQHYMUSAW-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=NC(=CC=1C(F)(F)F)N)OC)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 235
- トポロジー分子極性表面積: 48.1
- 疎水性パラメータ計算基準値(XlogP): 2.3
6-Amino-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029065966-1g |
6-Amino-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine |
1806791-35-4 | 97% | 1g |
$1,475.10 | 2022-03-31 |
6-Amino-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine 関連文献
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
1806791-35-4 (6-Amino-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine) 関連製品
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
